molecular formula C37H72NO11P B10828896 Dmpe-mpeg(2000)

Dmpe-mpeg(2000)

Cat. No.: B10828896
M. Wt: 737.9 g/mol
InChI Key: SQPXBATXPJRFFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DMPE-MPEG(2000) involves the conjugation of polyethylene glycol (PEG) to 1,2-dimyristoyl-rac-glycero-3-phosphoethanolamine. The reaction typically occurs under mild conditions to preserve the integrity of both the lipid and the polymer. The PEGylation process enhances the solubility and stability of the lipid, making it suitable for various biomedical applications .

Industrial Production Methods: Industrial production of DMPE-MPEG(2000) follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The final product is purified using techniques such as chromatography to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: DMPE-MPEG(2000) primarily undergoes substitution reactions due to the presence of reactive functional groups. The PEGylated lipid can also participate in oxidation and reduction reactions, depending on the specific conditions and reagents used .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction reactions can modify the functional groups on the PEGylated lipid .

Scientific Research Applications

DMPE-MPEG(2000) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Mechanism of Action

The mechanism of action of DMPE-MPEG(2000) involves its ability to form stable micelles and liposomes in aqueous solutions. The PEGylation enhances the hydrophilicity of the lipid, allowing it to interact with biological membranes and improve the delivery of therapeutic agents. The molecular targets and pathways involved include the interaction with cell membranes and the facilitation of drug transport across biological barriers .

Comparison with Similar Compounds

Properties

Molecular Formula

C37H72NO11P

Molecular Weight

737.9 g/mol

IUPAC Name

[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate

InChI

InChI=1S/C37H72NO11P/c1-4-6-8-10-12-14-16-18-20-22-24-26-35(39)46-32-34(33-48-50(42,43)47-29-28-38-37(41)45-31-30-44-3)49-36(40)27-25-23-21-19-17-15-13-11-9-7-5-2/h34H,4-33H2,1-3H3,(H,38,41)(H,42,43)

InChI Key

SQPXBATXPJRFFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCC

Origin of Product

United States

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